

Introduction: The Pyridazine Scaffold as a Privileged Structure in Crop Protection

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Compound of Interest

Compound Name:	Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate
CAS No.:	64224-56-2
Cat. No.:	B1487682

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The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design and discovery of novel agrochemicals.[1] Its unique electronic properties, including its π -deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile core for developing molecules with high biological activity.[1][2] When converted to its pyridazinone form, it can function as both a hydrogen bond acceptor and donor, further expanding its interaction capabilities with biological targets.[1] Over the last two decades, research has consistently demonstrated that derivatives of pyridazine and pyridazinone exhibit a broad spectrum of agrochemical utilities, including potent herbicidal, insecticidal, and fungicidal activities.[3][4] This has led to the development of several commercial pesticides and a robust pipeline of new candidates.[2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the application of pyridazine derivatives in agrochemical research. It moves beyond a simple listing of facts to explain the causality behind experimental design, offering detailed, field-proven protocols and insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Section 1: Pyridazine Derivatives as Herbicides

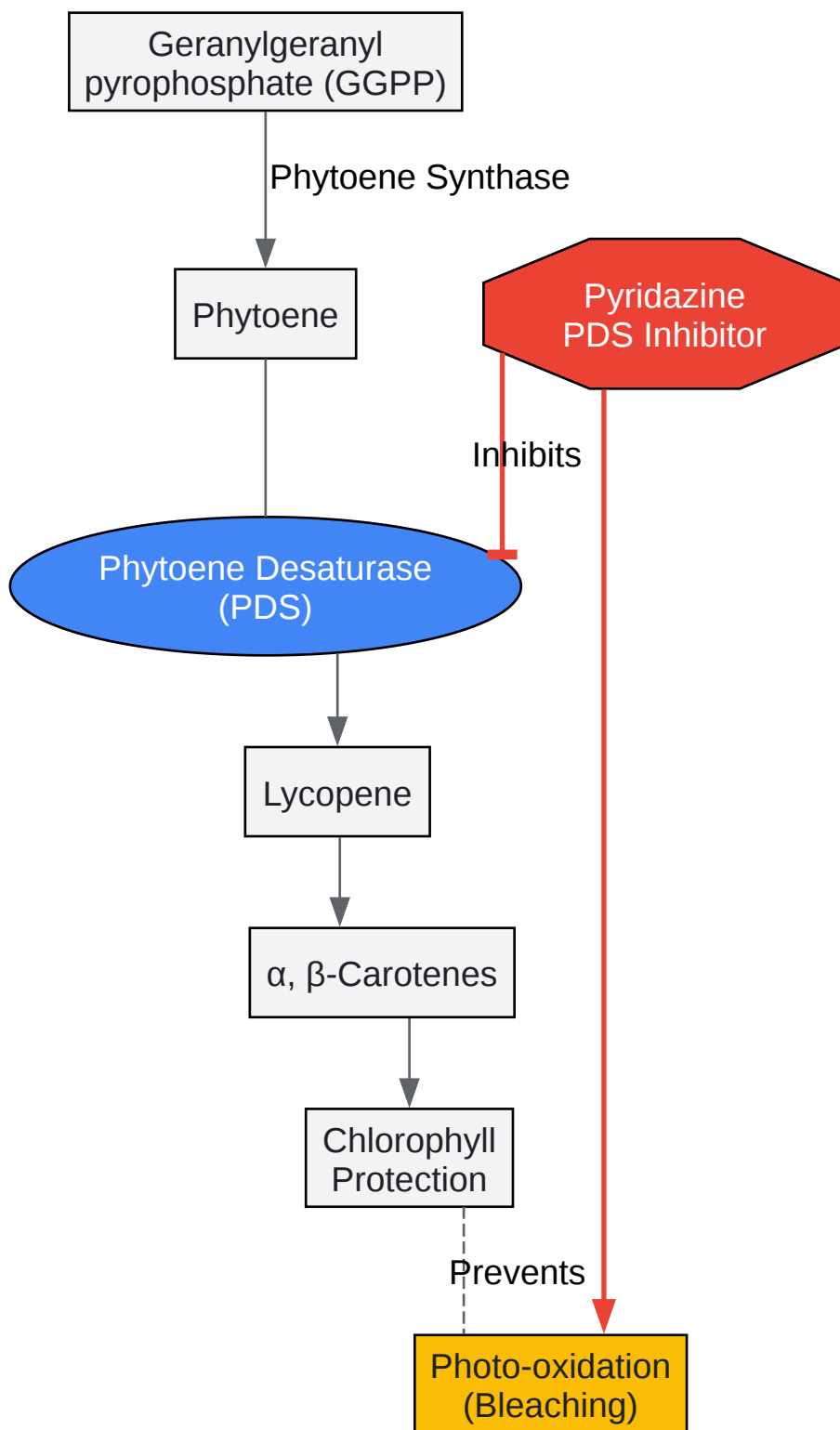
The development of pyridazine-based herbicides represents one of the most significant success stories for this scaffold in agriculture.[1] These compounds target several crucial physiological processes in weeds, leading to effective control and improved crop yields.

Key Mechanisms of Herbicidal Action

Pyridazine herbicides have been developed to inhibit multiple key enzymes in plant biochemical pathways. The primary targets include:

- **Phytoene Desaturase (PDS):** PDS is a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS prevents the formation of protective carotenoids, leading to the photo-oxidative destruction of chlorophyll and subsequent "bleaching" of the plant tissue.[1] [5] The commercial herbicide Norflurazon is a classic example of a pyridazinone-based PDS inhibitor.[5]
- **Photosystem II (PSII) Inhibition:** Some pyridazinone derivatives act by blocking the electron transport chain in PSII of photosynthesis. This inhibition halts ATP and NADPH production, ultimately leading to plant death.[6][7]
- **Protoporphyrinogen IX Oxidase (PPO) Inhibition:** PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway, causing the accumulation of protoporphyrinogen IX, which generates reactive oxygen species upon exposure to light, rapidly destroying cell membranes.[1]
- **4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) Inhibition:** These herbicides disrupt the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and protecting chlorophyll from photo-oxidation.[1]

Below is a diagram illustrating the inhibition of the carotenoid pathway by a PDS-inhibiting pyridazine herbicide.



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Caption: Mechanism of action for PDS-inhibiting pyridazine herbicides.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency of herbicide candidates. For pyridazine-based PDS inhibitors, research has shown:

- Substitution at the 6-position: A chlorine atom at the 6-position of the pyridazine ring is often critical for post-emergence herbicidal activity.[1][5]
- N-phenyl Ring Substituents: The substitution pattern on the N-phenyl ring significantly impacts efficacy. For example, a 2,4-difluoro substitution has been shown to result in potent pre-emergence activity against weeds like *Echinochloa crus-galli* and *Portulaca oleracea*. [5]
- Scaffold Hopping: Replacing the pyridine moiety in existing herbicides like diflufenican with a pyridazine ring (a strategy known as scaffold hopping) has successfully generated new compounds with superior or comparable activity.[1]

Application Note & Protocol 1: Synthesis of a Novel Pyridazine Herbicide Candidate

This protocol describes a general, two-step synthesis for a 6-chloro-pyridazine-4-carboxamide derivative, a class of compounds that has shown promise as PDS inhibitors.[5] The causality for this approach lies in its efficiency, starting from commercially available materials to build the core heterocyclic structure first, followed by amide coupling to introduce the desired N-phenyl moiety.

Objective: To synthesize 6-chloro-N-(2,4-difluorophenyl)-3-oxopyridazine-4-carboxamide.

Materials:

- Mucchloric acid
- Hydrazine hydrate
- Phosphorus oxychloride (POCl_3)
- Thionyl chloride (SOCl_2)
- 2,4-difluoroaniline

- Triethylamine (TEA)
- Dichloromethane (DCM)
- Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Protocol:

- Step 1: Synthesis of 3,6-dichloropyridazine-4-carboxylic acid.
 - In a round-bottom flask, dissolve mucochloric acid in ethanol.
 - Slowly add hydrazine hydrate to the solution at room temperature and stir for 2 hours. This cyclocondensation reaction forms the pyridazinone ring.[8]
 - Remove the solvent under reduced pressure.
 - To the crude product, slowly add an excess of POCl_3 at 0°C . Reflux the mixture for 4 hours. This step chlorinates the pyridazinone ring, which is crucial for subsequent reactions and biological activity.
 - Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl_3 .
 - Filter the resulting precipitate, wash with cold water, and dry to obtain the intermediate product.
- Step 2: Amide Coupling.
 - Suspend the 3,6-dichloropyridazine-4-carboxylic acid in DCM.
 - Add thionyl chloride and a catalytic amount of DMF. Reflux for 2 hours to form the acid chloride. This is a standard and effective method for activating the carboxylic acid for amidation.
 - Remove excess thionyl chloride under reduced pressure.

- Re-dissolve the crude acid chloride in fresh DCM and cool to 0°C.
- In a separate flask, dissolve 2,4-difluoroaniline and TEA in DCM.
- Slowly add the aniline solution to the acid chloride solution. Allow the reaction to warm to room temperature and stir overnight.
- Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound.
- Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Application Note & Protocol 2: Pre-emergence Herbicidal Activity Bioassay

This protocol outlines a laboratory-based method to assess the pre-emergence herbicidal activity of newly synthesized pyridazine derivatives. The choice of representative monocot (*Echinochloa crus-galli*) and dicot (*Portulaca oleracea*) weeds allows for a broad-spectrum evaluation.^[5]

Objective: To determine the inhibitory effect of a test compound on seed germination and early growth.

Materials:

- Test compound (e.g., from Protocol 1)
- Positive controls (e.g., Norflurazon, Diflufenican)^[5]
- Acetone, Tween-80 surfactant
- Petri dishes (9 cm diameter) with filter paper

- Seeds of *Echinochloa crus-galli* (barnyard grass) and *Portulaca oleracea* (common purslane)
- Growth chamber with controlled light (16h light/8h dark), temperature (25°C), and humidity

Protocol:

- Preparation of Test Solutions:
 - Dissolve the test compound in a minimal amount of acetone.
 - Prepare a stock solution (e.g., 1000 µg/mL) by diluting with distilled water containing 0.1% (v/v) Tween-80. The surfactant ensures proper dispersion of the compound.
 - Create a dilution series (e.g., 100, 10, 1, 0.1 µg/mL) from the stock solution. A solvent-only solution serves as the negative control.
- Seed Plating and Treatment:
 - Place two layers of filter paper in each petri dish.
 - Arrange 20 seeds of a single weed species evenly on the filter paper.
 - Pipette 5 mL of the corresponding test solution onto the filter paper in each dish. Ensure even wetting.
 - Prepare three replicate dishes for each concentration and each plant species.
- Incubation:
 - Seal the petri dishes with parafilm to maintain humidity.
 - Place the dishes in a growth chamber under controlled conditions for 7-10 days.
- Data Collection and Analysis:
 - After the incubation period, measure the germination rate (%), root length (mm), and shoot length (mm) for each seedling.
 - Calculate the percent inhibition for each parameter relative to the negative control.

- Use the data to calculate the IC₅₀ value (the concentration required to inhibit growth by 50%) for each compound.
- Present the data in a table for clear comparison.

Table 1: Hypothetical Pre-emergence Herbicidal Activity Data

Compound	Concentration (µg/mL)	E. crus-galli Root Inhibition (%)	P. oleracea Root Inhibition (%)
B1[5]	100	100	100
10	85.2	91.5	
1	48.6	55.3	
Norflurazon	100	100	100
10	75.4	82.1	
1	39.8	45.7	

Section 2: Pyridazine Derivatives as Insecticides

Pyridazine-based compounds have also shown significant promise as insecticides, targeting a range of agricultural pests.[9][10] Their development often involves the strategic combination of the pyridazine core with other known insecticidal pharmacophores.

Structure-Activity Relationship (SAR) Insights

The insecticidal activity of pyridazine derivatives is highly dependent on their substitution patterns. For example, in studies against aphids like *Aphis nerii*:

- The presence of cyano and thioxo groups on a dihydropyridine ring fused or linked to a pyridazine can contribute to toxicity.[11]
- The nature and position of substituents on aryl rings attached to the core structure can modulate the potency, with certain electronic and steric factors enhancing activity.[9]

- Incorporating moieties like 1,3,4-thiadiazole can lead to moderate to good insecticidal activities.[10]

Application Note & Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)

This protocol describes a standard leaf-dip bioassay for evaluating the toxicity of pyridazine compounds against sucking insects like aphids (*Aphis gossypii*).[12] This method is chosen because it mimics the natural route of exposure for sap-sucking insects and provides reliable, quantifiable results.

Objective: To determine the LC_{50} (lethal concentration for 50% of the population) of a test compound against adult aphids.

Materials:

- Test compound
- Positive control (e.g., a commercial aphicide like Imidacloprid)
- Acetone, Triton X-100 surfactant
- Cotton or cabbage plants with healthy, uniform leaves
- Colony of adult *Aphis gossypii* (wingless)
- Ventilated containers or petri dishes with moist filter paper
- Fine camel-hair brush

Protocol:

- Preparation of Test Solutions:
 - Prepare a dilution series of the test compound (e.g., 200, 100, 50, 25, 12.5 mg/L) in an aqueous solution containing 0.1% acetone and 0.1% Triton X-100. The surfactant ensures the solution adheres to the leaf surface.

- Prepare a solvent-only solution as a negative control.
- Treatment:
 - Excise fresh cotton leaves of a similar size.
 - Dip each leaf into a test solution for 10-15 seconds with gentle agitation.
 - Allow the leaves to air-dry completely on a clean surface.
- Insect Exposure:
 - Place the treated, dried leaf into a ventilated container with a moist filter paper at the bottom to maintain turgor.
 - Using a fine brush, carefully transfer 25-30 healthy adult aphids onto the treated leaf surface.
 - Prepare three replicates for each concentration.
- Incubation and Assessment:
 - Maintain the containers in a controlled environment ($25\pm 1^{\circ}\text{C}$, >60% relative humidity, 16h light/8h dark photoperiod).
 - After 24 or 48 hours, count the number of dead insects. An insect is considered dead if it is unable to move when gently prodded with the brush.
- Data Analysis:
 - Calculate the mortality rate for each concentration, correcting for any mortality in the negative control using Abbott's formula.
 - Use probit analysis to determine the LC_{50} value and its 95% confidence intervals.

Section 3: Pyridazine Derivatives as Fungicides

The versatility of the pyridazine scaffold extends to the control of phytopathogenic fungi. By incorporating specific functional groups, researchers have developed pyridazine derivatives

with potent fungicidal activity against economically important diseases.[13][14]

Structure-Activity Relationship (SAR) Insights

For pyridazinone-thiadiazole derivatives tested against wheat leaf rust (*Puccinia recondita*), QSAR studies have revealed:

- **Hydrophobicity:** Increased hydrophobicity (logP) of the substituents is positively correlated with fungicidal activity.[14]
- **Electronic Effects:** Electron-donating groups, particularly at the ortho position of an aryl substituent, are favorable for activity.[14]
- **Halogenation:** A chlorine atom at the 3-position and a methyl group at the 6-position of the pyridazine ring can enhance antifungal activity.[1]

Application Note & Protocol 4: In Vivo Fungicidal Activity Assay

This protocol provides a method for evaluating the protective and curative activity of pyridazine compounds against a foliar fungal pathogen, using wheat leaf rust as a model system.[14] This in vivo assay is critical as it assesses the compound's performance in a more biologically relevant context than a simple plate assay.

Objective: To assess the efficacy of a test compound in preventing (protective) and treating (curative) fungal infection on host plants.

Materials:

- Test compound
- Positive control (e.g., a commercial fungicide like Tebuconazole)
- Wheat seedlings (at the one-leaf stage)
- Spore suspension of *Puccinia recondita*
- Atomizer/sprayer

- Greenhouse or controlled environment chamber

Protocol:

- Plant Preparation:
 - Grow wheat plants in pots until the first leaf is fully expanded (approx. 7-10 days).
- Compound Application:
 - Prepare test solutions at various concentrations (e.g., 500, 250, 100 $\mu\text{g}/\text{mL}$) in a water-acetone mixture with a surfactant.
 - For Protective Assay: Spray the wheat seedlings with the test solutions until runoff. Allow the plants to dry for 24 hours. Then, inoculate the plants by spraying them with the fungal spore suspension.
 - For Curative Assay: Inoculate the wheat seedlings with the fungal spore suspension first. Incubate them in a high-humidity environment for 24 hours to allow infection to establish. Then, spray the infected plants with the test solutions.
- Incubation:
 - Place all treated and control plants in a greenhouse under optimal conditions for disease development (e.g., 20°C, high humidity, 16h photoperiod).
- Disease Assessment:
 - After 7-10 days, when disease symptoms (pustules) are fully developed on the control plants, assess the disease severity on all plants.
 - Disease severity can be rated visually as the percentage of leaf area covered by rust pustules.
 - Calculate the percent control (efficacy) for each treatment relative to the untreated, inoculated control.

Section 4: From Lab to Field: A General Workflow

The development of a new pyridazine-based agrochemical follows a multi-stage process, from initial design to potential commercialization.

Caption: General workflow for pyridazine-based agrochemical R&D.

Application Note & Protocol 5: Design of Small-Scale Field Trials

Moving a promising candidate from the lab to the field is a critical step. Small-scale field trials are designed to evaluate efficacy under real-world agricultural conditions.[\[15\]](#)[\[16\]](#)

Objective: To assess the performance of a new pyridazine formulation against a target pest/weed population and evaluate crop safety.

Key Design Principles (based on OECD & EPA Guidelines):[\[15\]](#)[\[17\]](#)

- Define the Critical Good Agricultural Practice (cGAP): Determine the proposed application rate, timing, number of applications, and method (e.g., foliar spray) that represents the most rigorous use pattern.[\[16\]](#)
- Site Selection: Choose a location with a known history of the target pest/weed and uniform soil and environmental conditions.
- Plot Design: Use a randomized complete block design (RCBD) to minimize the effects of field variability. Each block should contain all treatments, including an untreated control and a commercial standard. Plots should be of adequate size (e.g., 2m x 5m) with buffer zones to prevent spray drift.[\[18\]](#)
- Application: Use calibrated equipment to ensure accurate application rates. Record all environmental conditions (temperature, humidity, wind speed) at the time of application.
- Data Collection:
 - Efficacy: Assess pest/weed control at regular intervals using standardized rating scales (e.g., percent control, weed density).

- Phytotoxicity: Evaluate crop injury (e.g., stunting, chlorosis, necrosis) at each assessment interval.
- Yield: At the end of the season, harvest the crop from each plot and measure the yield.
- Residue Sampling: For promising candidates, collect samples of the raw agricultural commodity according to specific protocols to analyze for pesticide residues.[15] This is essential for setting Maximum Residue Limits (MRLs).

Application Note & Protocol 6: Overview of Pesticide Residue Analysis

Determining the concentration of the parent pyridazine compound and its relevant metabolites in treated crops is a regulatory requirement. Modern analytical techniques provide the necessary sensitivity and selectivity for this task.[19]

Objective: To accurately quantify pyridazine derivative residues in a crop matrix.

Methodology: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)

- Sample Preparation (QuEChERS Method):
 - A homogenized sample (e.g., wheat grain, tomato fruit) is extracted with an organic solvent (typically acetonitrile).
 - Salts are added to induce phase separation and remove water.
 - The supernatant is cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents that remove interfering matrix components like lipids and pigments. This method is fast, simple, and effective for a wide range of pesticides and matrices.
- Instrumental Analysis:
 - The cleaned-up extract is injected into an HPLC or UHPLC system, which separates the target analyte from other compounds.
 - The analyte then enters the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion for the pyridazine derivative is selected, fragmented, and one or more

characteristic product ions are monitored.

- This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low trace levels (ppb or ppt).[19]
- Validation: The method must be validated for accuracy, precision, linearity, limit of quantification (LOQ), and recovery according to international guidelines to ensure the data is reliable for regulatory submission.

Conclusion

Pyridazine and its derivatives continue to be an exceptionally fruitful area of research for the development of new agrochemicals. Their structural versatility allows for the fine-tuning of biological activity across herbicidal, insecticidal, and fungicidal applications. The key to future success lies in a rational, mechanism-based design approach, coupled with efficient synthesis and robust, field-relevant bioassays. As the need for effective and environmentally conscious crop protection solutions grows, the privileged pyridazine scaffold is poised to deliver the next generation of innovative agrochemicals.

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